2-Ethyl-6-methylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-5-7(9(11)12)4-6(2)10-8/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWSVUBVEHQQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268251 | |
| Record name | 2-Ethyl-6-methyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849226-46-6 | |
| Record name | 2-Ethyl-6-methyl-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849226-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-6-methyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 6 Methylisonicotinic Acid and Its Precursors
Direct Synthesis Strategies for 2-Ethyl-6-methylisonicotinic Acid
Direct synthesis of this compound is challenging due to the specific arrangement of the ethyl, methyl, and carboxylic acid groups on the pyridine (B92270) ring. However, multicomponent reactions offer a plausible, albeit complex, route to construct such polysubstituted pyridines in a single pot. These reactions involve the condensation of simpler, readily available starting materials to form the pyridine core with the desired substituents.
One potential approach is a variation of the Hantzsch pyridine synthesis. This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To achieve the 2-ethyl-6-methyl substitution pattern, a β-ketoester containing an ethyl group (e.g., ethyl 3-oxopentanoate) and another with a methyl group (e.g., ethyl acetoacetate) could theoretically be employed, along with formaldehyde (B43269) and ammonia. However, controlling the regioselectivity to obtain the desired 2,6-disubstituted product over other isomers would be a significant challenge.
A more modern and potentially more controllable approach involves catalytic intermolecular aza-Wittig/Diels-Alder sequences. This strategy allows for the three-component synthesis of polysubstituted pyridines from aryl or heteroaromatic aldehydes, substituted α,β-unsaturated acids, and push-pull enamines researchgate.net. By carefully selecting the appropriate starting materials, it might be possible to construct the 2-ethyl-6-methylpyridine (B72595) core with a precursor to the carboxylic acid at the 4-position.
Synthesis of Substituted Pyridine Intermediates Relevant to this compound
A more common and generally more practical approach involves the synthesis of a substituted pyridine intermediate, which is then further functionalized to introduce the carboxylic acid group. This strategy allows for greater control over the substitution pattern.
Alkylpyridine Synthesis and Functionalization
The key precursor for the target molecule is 2-ethyl-6-methylpyridine. The synthesis of this dialkylpyridine can be approached in several ways. One established industrial method for producing lutidines (dimethylpyridines) involves the reaction of formaldehyde, acetone, and ammonia wikipedia.org. By analogy, a mixture of propanal, acetone, and ammonia could potentially yield 2-ethyl-6-methylpyridine, although a mixture of products would be expected.
A laboratory-scale synthesis could involve the metalation of a picoline derivative followed by alkylation. For instance, 2,6-lutidine can be deprotonated at one of the methyl groups using a strong base like potassium amide, followed by reaction with an ethylating agent orgsyn.org. However, this approach may lack selectivity and could lead to a mixture of mono- and di-ethylated products.
Once 2-ethyl-6-methylpyridine is obtained, the next critical step is the introduction of a functional group at the 4-position, which can then be converted to a carboxylic acid. The direct C-H functionalization of pyridines at the 4-position is a longstanding challenge in heterocyclic chemistry chemicalbook.comgoogle.com. However, recent advances have provided methods for such transformations. For example, a Minisci-type reaction could be employed, although it often leads to a mixture of regioisomers. A more selective approach might involve the use of a blocking group to direct functionalization to the 4-position.
Halogenated Pyridine Carboxylic Acid Precursors
An alternative and powerful strategy involves the use of halogenated pyridine derivatives as precursors. These compounds can undergo a variety of cross-coupling reactions to introduce the desired alkyl groups. A particularly relevant starting material is 2,6-dichloroisonicotinic acid, which can be synthesized from citrazinic acid by reaction with phosphorus oxychloride in the presence of a phase-transfer catalyst chemicalbook.com.
Another relevant halogenated precursor is 2-chloro-6-methylnicotinic acid, which can be prepared from 2-hydroxy-6-methylnicotinic acid by treatment with phosphorus oxychloride prepchem.com. While this is a nicotinic acid derivative, the principles of its synthesis and subsequent functionalization are applicable to the synthesis of isonicotinic acid derivatives. For instance, the chloro group can be replaced by an ethyl group via a suitable cross-coupling reaction.
| Precursor | Synthetic Method | Key Reagents | Reference |
| 2,6-Dichloroisonicotinic acid | From citrazinic acid | Phosphorus oxychloride, tetraethylammonium (B1195904) chloride | chemicalbook.com |
| 2-Chloro-6-methylnicotinic acid | From 2-hydroxy-6-methylnicotinic acid | Phosphorus oxychloride | prepchem.com |
| 2-Ethyl-6-methylpyridine | From 2,6-lutidine | Potassium amide, ethylating agent | orgsyn.org |
Oxidative Pathways for Carboxylic Acid Formation on Pyridine Rings
The final step in many synthetic routes to this compound is the oxidation of a precursor functional group on the pyridine ring to a carboxylic acid. This is a common transformation in the synthesis of pyridine carboxylic acids.
Selective Oxidation of Alkyl Groups
If 2-ethyl-6-methyl-4-alkylpyridine is synthesized, the alkyl group at the 4-position can be oxidized to a carboxylic acid. The selective oxidation of an alkyl group on a pyridine ring in the presence of other alkyl groups can be challenging. However, the reactivity of alkyl groups on the pyridine ring is influenced by their position. The 4-position is generally more susceptible to oxidation than the 2- and 6-positions.
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) under harsh conditions. For example, 5-ethyl-2-methylpyridine (B142974) can be oxidized to nicotinic acid using nitric acid researchgate.net. The conditions for such oxidations, including temperature, pressure, and the concentration of the oxidizing agent, must be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the pyridine ring.
Catalytic Systems in Oxidation Reactions
The use of catalytic systems can offer milder and more selective conditions for the oxidation of alkylpyridines. Vanadium-based catalysts, often supported on titanium dioxide, are commonly employed for the vapor-phase oxidation of alkylpyridines. For instance, the oxidation of 2-methyl-5-ethylpyridine has been studied using modified vanadium oxide catalysts ect-journal.kzresearchgate.net. These catalytic systems can promote the selective oxidation of one alkyl group over another, depending on the reaction conditions and the nature of the catalyst.
The mechanism of these catalytic oxidations often involves the activation of the alkyl C-H bonds on the catalyst surface. The presence of the pyridine nitrogen can influence the reactivity of the adjacent alkyl groups, and the choice of catalyst and reaction conditions is crucial for directing the oxidation to the desired position.
| Oxidation Method | Substrate | Oxidizing Agent/Catalyst | Product | Reference |
| Chemical Oxidation | 5-Ethyl-2-methylpyridine | Nitric Acid | Nicotinic Acid | researchgate.net |
| Catalytic Oxidation | 2-Methyl-5-ethylpyridine | Vanadium Oxide Catalyst | Various oxidation products | ect-journal.kzresearchgate.net |
Multicomponent Reaction Approaches for Pyridine Carboxylic Acids
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular architectures from simple precursors in a single synthetic operation. nih.gov For the synthesis of pyridine carboxylic acid derivatives, MCRs provide a powerful alternative to traditional linear synthetic routes.
A notable MCR strategy applicable to the synthesis of substituted isonicotinic acids is a one-pot protocol reminiscent of the Guareschi-Thorpe condensation. organic-chemistry.orgnih.gov This method facilitates the creation of a wide array of mono- or disubstituted 2-amino isonicotinic acids through the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. acs.org The reaction proceeds through a sequence of condensation, hydrolysis, and an in-situ decarboxylation, making it a mild and practical approach. organic-chemistry.orgacs.org
The versatility of this one-pot synthesis is demonstrated by its application to various substituted 2,4-dioxo-carboxylic acid ethyl esters, yielding a range of 2-amino-isonicotinic acids. organic-chemistry.org The process is generally carried out under basic conditions, for instance, using sodium ethoxide in ethanol, followed by hydrolysis with sodium hydroxide. acs.org This approach avoids the need for harsh, high-temperature decarboxylation steps that were previously required for similar transformations. organic-chemistry.org
| Reactant (2,4-dioxo-carboxylic ethyl ester) | Product (Substituted 2-Amino Isonicotinic Acid) | Overall Yield (%) |
|---|---|---|
| Ethyl 2,4-dioxopentanoate | 2-Amino-6-methyl-isonicotinic acid | 79 |
| Ethyl 2,4-dioxohexanoate | 2-Amino-6-ethyl-isonicotinic acid | 75 |
| Ethyl 5-methyl-2,4-dioxohexanoate | 2-Amino-6-isopropyl-isonicotinic acid | 72 |
Another MCR approach involves the reaction of alkyl isocyanides with acetylenic compounds in the presence of isonicotinic acid, leading to the formation of functionalized 2-furylisonicotinamide derivatives. thieme-connect.comscite.ai This reaction proceeds through the trapping of a reactive intermediate, formed from the isocyanide and the acetylenic ester, by the carboxylic acid. thieme-connect.com
Derivatization during Synthesis: Esterification and Amidation Techniques
Derivatization of the carboxylic acid group into esters or amides is a common and critical step in modifying the properties of the parent molecule. These functional groups can act as key handles for further synthetic transformations or modulate the molecule's biological activity.
Esterification Techniques
Esterification of isonicotinic acid derivatives can be achieved through several reliable methods.
Direct Esterification Post-Synthesis : A practical method involves the direct conversion of the carboxylic acid to its ester following the oxidation of a suitable precursor. For instance, 6-methylnicotinic acid ester is produced by the oxidation of 2-methyl-5-ethylpyridine. google.com The resulting reaction mixture, containing the carboxylic acid as a sulfuric acid salt, is treated directly with an alcohol (such as methanol (B129727) or ethanol) and heated to facilitate esterification. google.com This integrated approach streamlines the synthesis by avoiding the isolation of the intermediate carboxylic acid.
Coupling Agent-Mediated Esterification : For milder conditions, coupling agents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective for coupling isonicotinic acids with phenols or alcohols. researchgate.net However, DCC-based methods can sometimes be complicated by the formation of N-acylurea byproducts. nih.gov More modern uronium-based peptide coupling agents, such as TBTU, TATU, and COMU, provide excellent yields for ester formation under mild, room-temperature conditions in the presence of organic bases. luxembourg-bio.com
Activation via Acyl Chlorides : A classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. Treating the isonicotinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, yields the corresponding isonicotinoyl chloride hydrochloride. nih.gov This reactive intermediate can then be treated with an alcohol, typically in the presence of a base like triethylamine, to afford the desired ester in high yield. nih.govresearchgate.net
| Method | Reagents | Key Advantages | Reference |
|---|---|---|---|
| Direct Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ | Streamlined process post-oxidation of precursor. | google.com |
| Coupling Agents | DCC, DMAP; or TBTU, TATU, COMU with base | Mild reaction conditions, high yields. | researchgate.netluxembourg-bio.com |
| Acyl Chloride Intermediate | SOCl₂, cat. DMF; then Alcohol, Base (e.g., Et₃N) | High reactivity, versatile for various alcohols. | nih.govgoogle.com |
Amidation Techniques
The synthesis of amides from this compound follows strategies similar to esterification, primarily involving the activation of the carboxylic acid.
The most common route to amides is through the formation of an acyl chloride intermediate using reagents like thionyl chloride or oxalyl chloride. rsc.orgderpharmachemica.com The in-situ generated acyl chloride is highly reactive towards nucleophilic attack by a primary or secondary amine. derpharmachemica.com This one-pot procedure is efficient and provides excellent yields of the corresponding secondary or tertiary amides. rsc.orgresearchgate.net The use of thionyl chloride is advantageous as the byproducts (HCl and SO₂) are gaseous and easily removed. derpharmachemica.com This method is robust and can be applied to sterically hindered amines and N-protected amino acids with minimal racemization. rsc.orgresearchgate.net
The resulting amide bond is a fundamental linkage in numerous biologically active molecules. This straightforward and high-yielding protocol makes it a cornerstone of medicinal chemistry for generating libraries of compounds for structure-activity relationship studies.
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Ethyl 3-amino-3-iminopropionate hydrochloride | Reactant |
| 2,4-dioxo-carboxylic acid ethyl esters | Reactant Class |
| 2-Amino-6-methyl-isonicotinic acid | Product Example |
| 2-Amino-6-ethyl-isonicotinic acid | Product Example |
| 2-Amino-6-isopropyl-isonicotinic acid | Product Example |
| Sodium ethoxide | Reagent/Base |
| Sodium hydroxide | Reagent/Base |
| 2-methyl-5-ethylpyridine | Precursor |
| 6-methylnicotinic acid ester | Product Example |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| 4-dimethylaminopyridine (DMAP) | Catalyst |
| Thionyl chloride (SOCl₂) | Reagent |
| Oxalyl chloride | Reagent |
| Triethylamine | Base |
| Isonicotinoyl chloride hydrochloride | Intermediate |
Chemical Reactivity and Transformation of 2 Ethyl 6 Methylisonicotinic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives such as esters, amides, and hydrazides.
2-Ethyl-6-methylisonicotinic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction is an equilibrium that is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. An acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential for this transformation.
The reverse reaction, ester hydrolysis, can be achieved by heating the ester in the presence of water with either an acid or a base catalyst. Basic hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which can then be neutralized to regenerate the carboxylic acid.
Table 1: Esterification of this compound A summary of potential ester products from the reaction with different alcohols.
| Reactant Alcohol | Product Ester Name |
| Methanol (B129727) | Methyl 2-ethyl-6-methylisonicotinate |
| Ethanol | Ethyl 2-ethyl-6-methylisonicotinate |
| Propan-1-ol | Propyl 2-ethyl-6-methylisonicotinate |
| Isopropanol | Isopropyl 2-ethyl-6-methylisonicotinate |
The synthesis of amides and hydrazides from this compound typically involves a two-step process. The carboxylic acid is first converted into a more reactive intermediate, most commonly an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.
This highly reactive acyl chloride can then be treated with ammonia (B1221849), a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide. Similarly, reaction of the acyl chloride or an ester derivative with hydrazine (B178648) (N₂H₄) or a substituted hydrazine will produce the corresponding hydrazide. These reactions are generally rapid and irreversible.
Table 2: Amide and Hydrazide Synthesis An overview of products formed from the activated carboxylic acid.
| Reactant | Product Class | Product Name |
| Ammonia (NH₃) | Primary Amide | 2-Ethyl-6-methylisonicotinamide |
| Methylamine (CH₃NH₂) | Secondary Amide | 2-Ethyl-N,6-dimethylisonicotinamide |
| Diethylamine ((C₂H₅)₂NH) | Tertiary Amide | N,N,2-Triethyl-6-methylisonicotinamide |
| Hydrazine (N₂H₄) | Hydrazide | 2-Ethyl-6-methylisonicotinohydrazide |
Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.comyoutube.com The reaction requires an acid catalyst to generate a potent electrophile. masterorganicchemistry.com The mechanism proceeds in two steps: nucleophilic attack from the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In this compound, the substituents influence the position of any potential substitution:
Ethyl and Methyl Groups: These are alkyl groups, which are weakly activating and direct incoming electrophiles to the ortho and para positions.
Carboxylic Acid Group: This is a deactivating group that directs incoming electrophiles to the meta position.
Pyridine Nitrogen: The nitrogen atom itself strongly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
Considering these effects, the C3 and C5 positions are the most likely sites for electrophilic attack, though harsh reaction conditions would be necessary.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), especially if a good leaving group is present on the ring. For the parent compound, NAS would not occur, but if it were converted to a derivative (e.g., a 2-chloro-6-ethyl derivative), that position would become a site for nucleophilic attack.
Side Chain Modification Reactions on the Ethyl and Methyl Groups
The protons on the carbon atoms attached directly to the pyridine ring (the α-protons of the ethyl and methyl groups) exhibit increased acidity. This is due to the electron-withdrawing nature of the aromatic ring, which can stabilize the resulting carbanion. A strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate these positions. The resulting nucleophilic carbanion can then be used in subsequent reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the side chains.
Furthermore, the alkyl side chains can undergo oxidation. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) might lead to over-oxidation and ring cleavage, controlled oxidation is possible. The existence of related compounds like 2-Ethyl-6-methylisonicotinaldehyde suggests that selective oxidation of the methyl group to an aldehyde functionality can be achieved using specific reagents. sigmaaldrich.com
Condensation Reactions with Aldehydes and Other Electrophiles
The acidity of the protons on the 6-methyl group is the basis for its participation in condensation reactions. In the presence of a suitable base (e.g., sodium ethoxide), the methyl group can be deprotonated to form a nucleophilic carbanion. This nucleophile can then attack an electrophilic partner, such as an aldehyde, in a Claisen-Schmidt or Knoevenagel-type condensation.
Research on the related compound 2-methyl-6-phenylnicotinic acid demonstrates its condensation with various aldehydes. rsc.org A similar reaction pathway is expected for this compound, where the deprotonated methyl group attacks the carbonyl carbon of an aldehyde. The initial adduct typically dehydrates to form a stable, conjugated system, resulting in a styryl-like derivative where a carbon-carbon double bond links the pyridine ring to the residue of the aldehyde.
Table 3: Potential Condensation Products Examples of products formed from the condensation of this compound with various aldehydes.
| Reactant Aldehyde | Product Name |
| Benzaldehyde | 2-Ethyl-6-(2-phenylvinyl)isonicotinic acid |
| Formaldehyde (B43269) | 2-Ethyl-6-vinylisonicotinic acid |
| 4-Chlorobenzaldehyde | 2-Ethyl-6-[2-(4-chlorophenyl)vinyl]isonicotinic acid |
Complexation Chemistry: Formation of Metal Complexes with this compound Ligands
This compound is an effective ligand for coordinating with metal ions. It can function as a bidentate ligand, using the pyridine nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring with a metal center.
Table 4: Predicted Metal Complex Formation A summary of likely coordination behavior with various transition metal ions.
| Metal Ion | Potential Coordination Geometry | Ligand Binding Mode |
| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (N, O) |
| Zn(II) | Tetrahedral / Octahedral | Bidentate (N, O) |
| Ni(II) | Octahedral | Bidentate (N, O) |
| Mn(II) | Octahedral | Bidentate (N, O) |
| Co(II) | Tetrahedral / Octahedral | Bidentate (N, O) |
Advanced Characterization and Computational Studies of 2 Ethyl 6 Methylisonicotinic Acid
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. A combination of vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, provides a comprehensive picture of the molecular framework of 2-Ethyl-6-methylisonicotinic acid.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering a fingerprint unique to its structure. For this compound, both Fourier-transform infrared (FT-IR) and Raman spectroscopy are employed to identify its characteristic functional groups and skeletal vibrations.
In the FT-IR spectrum, the presence of the carboxylic acid group is typically confirmed by a broad O-H stretching band in the 3000-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration is expected to appear as a strong absorption band around 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring are anticipated in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the ethyl and methyl groups would also be present in the fingerprint region.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridine ring is a particularly strong and characteristic Raman band, expected in the 990-1030 cm⁻¹ range. The C-C stretching of the ethyl and methyl groups, as well as various bending modes, would also be observable.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3000-2500 (broad) | Weak |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (Aliphatic) | 2980-2850 | 2980-2850 |
| C=O stretch (Carboxylic Acid) | 1730-1700 | Moderate |
| C=C, C=N stretch (Pyridine Ring) | 1610, 1580, 1470 | 1610, 1580 |
| Pyridine Ring Breathing | Weak | 1030-990 (strong) |
| C-O stretch (Carboxylic Acid) | 1320-1210 | Weak |
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl and methyl groups, as well as the aromatic protons on the pyridine ring. The methyl protons of the ethyl group would appear as a triplet, coupled to the adjacent methylene (B1212753) protons, which in turn would appear as a quartet. The methyl group attached to the pyridine ring would be a singlet. The two aromatic protons on the pyridine ring would appear as singlets or doublets depending on the specific coupling constants. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (around 165-175 ppm). The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), with the carbons attached to the nitrogen and the carboxyl group showing the largest shifts. The carbons of the ethyl and methyl substituents would appear in the aliphatic region (10-30 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -COOH | 11.0-13.0 (br s) | 168.0 |
| Pyridine-H | 7.5-8.0 (s) | 155.0 (C-CO) |
| Pyridine-H | 7.4-7.9 (s) | 150.0 (C-N) |
| -CH₂CH₃ | 2.8-3.1 (q) | 25.0 |
| -CH₃ | 2.5-2.8 (s) | 22.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), and the methyl group (-CH₃). The fragmentation of the pyridine ring itself would also lead to a series of characteristic ions.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. A geometry optimization of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield a low-energy conformation of the molecule in the gas phase.
This optimized geometry would provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT calculations can be used to predict the vibrational frequencies (FT-IR and Raman), which can then be compared with the experimental spectra to aid in the assignment of vibrational modes. Electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can also be calculated. The HOMO-LUMO gap is an important parameter that provides insight into the chemical reactivity and electronic transitions of the molecule.
Table 3: Predicted Computational Data for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
|---|---|
| Optimized C=O Bond Length | ~1.21 Å |
| Optimized C-O Bond Length | ~1.35 Å |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. Green regions denote neutral electrostatic potential.
For a molecule like this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its role as a hydrogen bond donor. The aromatic ring and the alkyl substituents would likely show regions of more neutral potential.
A study on a series of pyridine derivatives revealed distinct electrostatic potential distributions that govern their intermolecular interactions. nih.gov For instance, in osmium tetroxide adducts with pyridine derivatives, the nitrogen atom of the pyridine ring acts as a strong nucleophilic center. nih.gov
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound
| Molecular Region | Predicted Electrostatic Potential | Significance |
| Carboxylic Acid Oxygen Atoms | Negative (Red) | Nucleophilic sites, hydrogen bond acceptors |
| Pyridine Nitrogen Atom | Negative (Red) | Nucleophilic site, hydrogen bond acceptor |
| Carboxylic Acid Hydrogen Atom | Positive (Blue) | Electrophilic site, hydrogen bond donor |
| Aromatic Ring Hydrogen Atoms | Slightly Positive (Light Blue/Green) | Weakly electrophilic sites |
| Ethyl and Methyl Groups | Neutral (Green) | Non-polar regions |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the carboxylic acid group, while the LUMO would be distributed over the aromatic ring system. The electron-donating ethyl and methyl groups would slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted isonicotinic acid.
In a DFT study of nicotinic acid benzylidenehydrazide derivatives, the HOMO-LUMO energy gaps were found to be indicative of the compounds' relative reactivity and stability. epstem.net Analysis of these derivatives showed that modifications to the molecular structure directly influence the energies of the frontier orbitals. epstem.net For example, a study on arylazo nicotinates demonstrated a correlation between the calculated HOMO-LUMO gap and their observed biological activity, with smaller gaps corresponding to higher efficacy in some cases. researchgate.net
Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Nicotinic Acid Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: The data presented is representative of a substituted nicotinic acid derivative and serves as an illustrative example.
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify close intermolecular contacts, which appear as red spots on the d_norm map.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.
A Hirshfeld surface analysis of a 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile crystal revealed that H···H (46.1%), N···H/H···N (20.4%), and C···H/H···C (17.4%) were the most significant contributors to the surface contacts. nih.gov Another study on oxime-pyridine compounds also utilized Hirshfeld analysis to detail the intermolecular interactions governing their crystal structures. nih.gov
Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Similar Compounds
| Interaction Type | Predicted Percentage Contribution |
| H···H | ~40-50% |
| O···H/H···O | ~20-30% |
| C···H/H···C | ~10-20% |
| N···H/H···N | ~5-15% |
| C···C/π-π stacking | ~5-10% |
Note: These percentages are predictions based on analyses of structurally related pyridine derivatives and may vary for the title compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational landscape. By simulating the motion of atoms and molecules, MD can reveal stable and transient conformations, the flexibility of different molecular regions, and the dynamics of intermolecular interactions in different environments (e.g., in vacuum or in a solvent).
MD simulations have been successfully used to study the conformational preferences of nicotine (B1678760) in the gas phase and in aqueous solution, revealing that the relative orientation of the pyridine and pyrrolidine (B122466) rings is influenced by the surrounding environment. nih.gov Similarly, MD simulations of isonicotinamide (B137802) in cocrystals have been used to assess the stability of hydrogen bonding networks. researchgate.net
Table 4: Potential Conformational Parameters of this compound to be Investigated by Molecular Dynamics
| Dihedral Angle | Description | Expected Behavior |
| C(ring)-C(ring)-C(acid)-O(H) | Rotation of the carboxylic acid group | Restricted rotation with a preferred planar orientation to the ring. |
| C(ring)-C(ring)-C(ethyl)-C(methyl) | Rotation around the C-C bond of the ethyl group | Relatively free rotation, leading to multiple low-energy conformers. |
| C(ring)-N-C(ring)-C(ring) | Pyridine ring puckering | The pyridine ring is expected to be largely planar, with minor fluctuations. |
Exploration of Biological Activities and Structure Activity Relationships of 2 Ethyl 6 Methylisonicotinic Acid Analogues
Antimicrobial Properties of Pyridine (B92270) Carboxylic Acid Derivatives
The antimicrobial potential of pyridine carboxylic acid derivatives has been a key area of scientific investigation. These compounds have been evaluated against a variety of bacterial pathogens, revealing that their efficacy is often dependent on the specific substitutions on the pyridine ring and the nature of the bacterial strain.
Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)
Studies on various analogues of 2-ethyl-6-methylisonicotinic acid have demonstrated a range of antimicrobial activities. For instance, a series of N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4, which are structurally related to pyridine carboxylic acids, have shown notable antibacterial effects. Specifically, certain compounds within this series exhibited good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov
The following table summarizes the antimicrobial activity of selected pyridine carboxylic acid analogues against the specified bacterial strains.
| Compound Class | Bacterial Strain | Activity | Reference |
| N-substituted (E)-4'-hydroxy-3'-methoxystilbazoles-4 | Staphylococcus aureus | Good | nih.gov |
| N-substituted (E)-4'-hydroxy-3'-methoxystilbazoles-4 | Bacillus subtilis | Good | nih.gov |
| Isonicotinic acid hydrazide derivatives | Escherichia coli | More active than against Gram-positive | wjbphs.com |
| Isonicotinic acid hydrazide derivatives | Staphylococcus aureus | Less active than against Gram-negative | wjbphs.com |
| Isonicotinic acid hydrazide derivatives | Bacillus subtilis | Less active than against Gram-negative | wjbphs.com |
| Isoniazid (B1672263) (INH) analogues | Non-mycobacterial strains | Generally inactive | researchgate.net |
Mechanisms of Antimicrobial Action (Conceptual)
The mechanisms underlying the antimicrobial action of pyridine carboxylic acid derivatives are diverse and depend on the specific molecular structure. For isonicotinic acid hydrazide (INH), the mechanism is well-established. INH is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). researchgate.netmdpi.com This activation leads to the formation of a reactive isonicotinoyl radical, which then covalently binds to NAD(H) to form an adduct. This adduct inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.netmdpi.com The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.
For other pyridine carboxylic acid analogues, the mechanisms are less understood but are thought to involve interactions with the microbial cell membrane. For instance, an increase in the lipophilicity of certain isonicotinic acid hydrazide derivatives, achieved through the substitution of the NH proton with an acyl group, has been correlated with increased activity. wjbphs.com This suggests that enhanced passage through the microbial membrane may play a role in their antimicrobial efficacy. wjbphs.com The reactivity of the pyridine nitrogen atom has also been identified as essential for the biological activity of 2-substituted isonicotinic acid hydrazides, supporting the hypothesis of their incorporation into an NAD analogue. nih.gov
Investigation of Antiproliferative and Antitumor Activities
The potential of pyridine carboxylic acid derivatives as anticancer agents has been explored through their evaluation in various cancer cell lines. These studies have highlighted the importance of specific structural features in conferring antiproliferative and pro-apoptotic effects.
Evaluation in Cancer Cell Lines (e.g., K562 leukemia, A-549 lung cancer, HepG-2 hepatocellular carcinoma)
A number of pyridine carboxylic acid analogues have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For example, phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selectivity for cancer cells. nih.gov One such compound, Ro 41-4439, displayed low micromolar antiproliferative activity against a broad range of human cancer cell lines. nih.gov
Similarly, newly synthesized substituted nicotinamides, derived from pyridine-2(1H)-thione, have shown promising antitumor activity, particularly against human liver (HepG-2) and colon (HCT-116) cancer cells. nih.gov The antiproliferative activity of these compounds was found to be dose-dependent. nih.gov Furthermore, a series of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines have been evaluated for their cytotoxic effects against human breast, colon, and bladder cancer cell lines, with some compounds showing significant in-vitro cytotoxicity. nih.gov
The table below presents a summary of the antiproliferative activity of selected pyridine carboxylic acid analogues on the specified cancer cell lines.
| Compound Class | Cancer Cell Line | Activity | Reference |
| Phenyl-pyridine-2-carboxylic acid derivatives | Broad panel of human cancer cell lines | Low micromolar antiproliferative activity | nih.gov |
| Substituted nicotinamides | HepG-2 (Hepatocellular carcinoma) | Interesting antitumor activity | nih.gov |
| Substituted nicotinamides | HCT-116 (Colon carcinoma) | Interesting antitumor activity | nih.gov |
| 2,4,6-functionalized pyrido[2,3-d]pyrimidines | Human breast, colon, and bladder cancer cell lines | Significant in-vitro cytotoxicity for some derivatives | nih.gov |
Modulation of Cellular Pathways (Conceptual)
The antiproliferative effects of pyridine carboxylic acid analogues are often linked to their ability to modulate key cellular pathways involved in cell cycle progression and apoptosis. For instance, the cytotoxicity of the phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439 is attributed to its ability to arrest the cell cycle in the mitotic phase, which is followed by the induction of apoptosis. nih.gov
Similarly, some of the 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines that exhibited cytotoxic activity were also found to induce apoptosis. nih.gov This was evidenced by their ability to activate caspase-3, a key executioner enzyme in the apoptotic cascade, and to cause nuclear-chromatin degradation. nih.gov These findings suggest that a primary mechanism of antitumor action for these compounds is the initiation of programmed cell death in cancer cells.
Enzyme Inhibition and Receptor Binding Studies
The biological activities of pyridine carboxylic acid derivatives are also a consequence of their interactions with specific enzymes and receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of receptor signaling pathways.
Pyridine carboxylic acid isomers, including nicotinic acid and isonicotinic acid, and their derivatives have been identified as inhibitors of a wide range of enzymes. dovepress.comnih.gov These include urease, synthase, tyrosinase, myeloperoxidase (MPO), acetylcholinesterase, and cyclooxygenase-2 (COX-2), among others. dovepress.comnih.gov For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated as urease inhibitors, with some compounds exhibiting potent inhibitory activity. mdpi.com The carboxylic acid group in these molecules can contribute to their inhibitory function by coordinating with metal ions present in the active sites of enzymes. nih.gov
In terms of receptor binding, nicotinic acid and its derivatives are known to interact with nicotinic acid receptors, which are G-protein coupled receptors (GPCRs). nih.govnih.gov The binding of nicotinic acid to its receptor, HM74A (also known as GPR109A), which is found on adipocytes, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov This interaction is responsible for the lipid-lowering effects of nicotinic acid. nih.govnih.gov The acidic moiety of nicotinic acid and related compounds is recognized by an arginine residue in the transmembrane domain of the receptor. nih.gov It is important to distinguish these receptors from nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that bind the neurotransmitter acetylcholine and are also activated by nicotine (B1678760). wikipedia.orgwikipedia.org
The following table lists the enzymes and receptors that are targeted by pyridine carboxylic acid analogues.
| Compound Class | Target | Effect | Reference |
| Pyridine carboxamide and carbothioamide derivatives | Urease | Inhibition | mdpi.com |
| Pyridine carboxylic acid derivatives | Histone demethylases (e.g., KDM5B, KDM4A) | Inhibition | dovepress.com |
| Nicotinic acid and its derivatives | Nicotinic acid receptor (HM74A/GPR109A) | Agonist, inhibition of cAMP accumulation | nih.govnih.gov |
| Nicotine | Nicotinic acetylcholine receptors (nAChRs) | Agonist | wikipedia.orgwikipedia.org |
Interaction with Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing roles in cognitive function, memory, and addiction. nih.govnih.gov The activation of nAChRs is linked to the binding of agonists like acetylcholine and nicotine. Pharmacophore models, which define the essential structural features for binding, consistently identify a cationic or basic nitrogen atom and a hydrogen bond acceptor as critical components. pnas.orgresearchgate.netpnas.org
Inhibition of Key Enzymes (e.g., Cyclooxygenase-2, DNA Polymerase Theta)
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme that mediates the production of prostaglandins (B1171923) from arachidonic acid, with two main isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, while COX-2 is inducible and plays a major role in inflammation and pain. youtube.comyoutube.com Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. johnshopkins.edu
The development of selective COX-2 inhibitors has involved a wide range of chemical scaffolds. Notably, various heterocyclic compounds, including those with pyridine and pyrazole (B372694) cores, have demonstrated potent and selective COX-2 inhibition. nih.govnih.gov For many inhibitors, a key structural feature is the presence of a sulfonamide or a related acidic group that interacts with a specific sub-pocket in the COX-2 active site. The carboxylic acid moiety of this compound could potentially serve a similar role, interacting with key residues in the enzyme's active site. The substitution pattern on the pyridine ring would be critical in determining the potency and selectivity of inhibition.
Table 1: COX-2 Inhibitory Activity of Selected Pyridazine (B1198779) Analogues
This table presents data for a series of pyridazine derivatives, which, like isonicotinic acid, are nitrogen-containing heterocycles, illustrating their potential as COX-2 inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 16a | 1.98 | 0.28 | 7.07 |
| 16b | 2.15 | 0.09 | 23.89 |
| 17 | 2.53 | 0.12 | 21.08 |
| Celecoxib | 3.15 | 0.15 | 21.00 |
| Data sourced from a study on pyridazine-based COX-2 inhibitors. nih.gov The compounds listed are not direct analogues of this compound but serve to illustrate the activity of related heterocyclic structures. |
DNA Polymerase Theta (Polθ)
DNA Polymerase Theta (Polθ, or POLQ) is a specialized DNA polymerase involved in DNA repair, particularly through a pathway known as microhomology-mediated end joining (MMEJ). nih.gov Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, often become reliant on Polθ for survival. This dependency creates a synthetic lethal relationship, making Polθ an attractive target for cancer therapy. nih.govacs.orgnih.gov
Inhibitors of Polθ are being actively pursued, with several small molecules identified through high-throughput screening. elsevierpure.comresearchgate.net For instance, the antibiotic novobiocin (B609625) was identified as an inhibitor that binds to the ATPase domain of Polθ. elsevierpure.com While the known scaffolds of Polθ inhibitors are diverse, there is no specific mention in the available literature of isonicotinic acid derivatives being evaluated for this activity. acs.orgnih.gov However, the pursuit of novel chemical matter for Polθ inhibition is ongoing, and the pyridine carboxylic acid scaffold could be explored in future screening campaigns.
Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This knowledge guides the rational design of more potent and selective drug candidates.
Design and Synthesis of Analogues for SAR Profiling
The systematic exploration of SAR for this compound would require the synthesis of a library of related analogues. The core isonicotinic acid structure can be modified at several positions. Key synthetic strategies would focus on varying the substituents at the 2- and 6-positions of the pyridine ring and modifying the carboxylic acid group.
The synthesis of the parent compound, 6-methylnicotinic acid (an isomer of isonicotinic acid), can be achieved through the oxidation of 2-methyl-5-ethylpyridine using nitric acid under pressure. google.comgoogle.com Similar strategies could be adapted for isonicotinic acid precursors. General methods for creating substituted methyl pyridinecarboxylates from aminomethylpyridines or lutidines have also been described, providing pathways to generate diverse precursors for SAR studies. researchgate.netchemicalbook.com For example, one could synthesize a series of analogues where the ethyl group at position 2 is replaced with other alkyl groups (methyl, propyl, isopropyl) or functional groups (methoxy, halogen) to probe the steric and electronic requirements for activity. The carboxylic acid could be converted to esters, amides, or other bioisosteres to investigate its role in target binding.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For ligands of nAChRs, a common pharmacophore includes a basic nitrogen atom and a hydrogen bond acceptor, separated by a specific distance. pnas.orgresearchgate.net For this compound analogues, a hypothetical pharmacophore model would feature:
A Hydrogen Bond Acceptor/Negatively Ionizable Feature: The pyridine nitrogen or the carbonyl oxygen of the carboxylic acid.
Hydrophobic/Aromatic Features: The pyridine ring itself and the alkyl substituents.
By comparing the 3D structures of active and inactive analogues, a predictive pharmacophore model can be built. researchgate.net This model then serves as a template for virtual screening of compound libraries to find new potential leads or to guide the design of new analogues with improved activity (lead optimization). For instance, if a model suggests a nearby hydrophobic pocket is unoccupied, an analogue could be designed with a larger alkyl group to fill that space, potentially increasing binding affinity.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can provide critical insights into the binding mode and interactions that stabilize the ligand-protein complex, thereby explaining observed SAR trends at a molecular level.
In the context of this compound analogues, docking studies could be performed against the crystal structures of nAChR ligand-binding domains, COX-2, or Polθ. researchgate.net For example, docking isoniazid derivatives into the active site of the mycobacterial enzyme InhA has been used to understand their antitubercular activity. unair.ac.idresearchgate.net A similar approach could be used to:
Predict whether this compound and its analogues can fit into the active site of a target enzyme like COX-2.
Identify key amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For instance, the carboxylic acid group might interact with a positively charged arginine or lysine (B10760008) residue, while the pyridine ring could engage in π-stacking with a phenylalanine or tyrosine residue.
Explain why certain substitutions increase activity while others decrease it. An analogue with a bulky substituent might clash with the protein surface (steric hindrance), leading to lower affinity, which would be visible in the docking simulation.
By integrating synthesis, biological testing, and computational modeling, a comprehensive understanding of the SAR for this class of compounds can be achieved, paving the way for the development of novel therapeutic agents.
Prospective Applications and Future Research Directions for 2 Ethyl 6 Methylisonicotinic Acid
Role as a Key Intermediate in Organic Synthesis
The structure of 2-Ethyl-6-methylisonicotinic acid makes it a valuable building block in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in the synthesis of more complex molecules. For instance, the esterification of the corresponding 6-methylnicotinic acid has been well-documented, suggesting similar reactivity for this compound. google.comgoogle.com
The synthesis of this compound itself would likely start from the corresponding 2-ethyl-6-methylpyridine (B72595). Oxidation of the alkyl group at the 4-position of the pyridine (B92270) ring is a common strategy to introduce the carboxylic acid functionality. While the direct oxidation of a non-existent alkyl group at the 4-position is not feasible, the synthesis would likely proceed through a more complex route involving the construction of the pyridine ring with the desired substitution pattern already in place or via functionalization of a pre-existing pyridine derivative. For example, processes for the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid using oxidizing agents like nitric acid or potassium permanganate (B83412) have been patented. google.comresearchgate.net These methods could potentially be adapted for the synthesis of the isomeric this compound from 2-ethyl-6-methylpyridine (also known as 6-ethyl-2-picoline). nih.gov The selective oxidation of one methyl group in the presence of an ethyl group on the pyridine ring presents a synthetic challenge that could be a subject of future research.
The resulting this compound can then serve as a precursor to a wide range of derivatives. The formation of amides, for example, by coupling the carboxylic acid with various amines, opens the door to the synthesis of libraries of compounds for biological screening. nih.gov The pyridine nitrogen itself can be N-oxidized, a transformation that can modulate the electronic properties and biological activity of the molecule. chemrxiv.org
Potential in Agrochemical Development
Pyridine carboxylic acids are a well-established class of herbicides. vt.edu These compounds often act as synthetic auxins, which are plant growth regulators that can cause uncontrolled growth and ultimately death in susceptible plant species at high concentrations. vt.edu The herbicidal activity of these compounds is highly dependent on the substitution pattern on the pyridine ring.
For example, picloram (B1677784) and clopyralid (B1669233) are potent herbicides that feature a substituted pyridine carboxylic acid core. Research has shown that introducing different substituents at various positions on the 2-picolinic acid scaffold can lead to compounds with high herbicidal activity. nih.gov This suggests that this compound could serve as a lead structure for the development of new herbicides. The ethyl and methyl groups at the 2- and 6-positions could influence the compound's binding to the target protein in plants, as well as its metabolic stability and environmental persistence.
Future research in this area would involve the synthesis of this compound and its derivatives, followed by systematic screening for herbicidal activity against a panel of weed and crop species. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the ethyl and methyl groups, as well as the carboxylic acid moiety, affect herbicidal potency and selectivity. The development of new insecticides is another area where pyridine derivatives have shown promise. nih.gov
Advanced Materials Science Applications (e.g., Nonlinear Optics)
The search for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in optical data storage, signal processing, and other photonic technologies. rsc.org Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are often good candidates for NLO materials. nih.gov
Pyridine derivatives have been investigated for their NLO properties. acs.org The pyridine ring can act as an electron-accepting group, and by attaching electron-donating groups to the ring, it is possible to create molecules with a significant second-order NLO response. The structure of this compound, with its electron-withdrawing carboxylic acid group and electron-donating alkyl groups, provides a basic scaffold that could be elaborated to enhance its NLO properties.
Future research could focus on synthesizing derivatives of this compound where the carboxylic acid is converted into a stronger electron-accepting group, and additional π-conjugated linkers and strong electron-donating groups are introduced at other positions on the ring. The NLO properties of these new molecules could then be characterized using techniques such as Hyper-Rayleigh Scattering. tandfonline.com Theoretical calculations using Density Functional Theory (DFT) could also be employed to predict the NLO properties of designed molecules and guide synthetic efforts. rsc.org
Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example, by using less hazardous solvents, reducing waste, and employing catalytic methods. researchgate.netacs.org The synthesis of substituted pyridines has traditionally involved methods that are not always aligned with these principles.
Future research on this compound should explore greener synthetic routes. This could involve the use of catalytic oxidation methods for the synthesis of the carboxylic acid from the corresponding alkylpyridine, potentially using air as the oxidant. yorku.ca Metal-free catalytic systems for the selective oxidation of alkylaromatics are also being developed and could be applied here. rsc.orgresearchgate.netnih.gov
Furthermore, multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are a powerful tool in green chemistry. nih.gov Developing a multicomponent reaction for the synthesis of the this compound core or its derivatives would be a significant advancement. Microwave-assisted synthesis is another green technique that can often reduce reaction times and improve yields. acs.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery, from drug development to the design of new materials and agrochemicals. nih.govfrontiersin.orgt-gency.com These computational tools can be used to screen vast virtual libraries of compounds for desired properties, predict reaction outcomes, and optimize synthetic routes.
In the context of this compound, AI and ML could be employed in several ways. For agrochemical discovery, ML models can be trained on existing data to predict the herbicidal or insecticidal activity of new pyridine derivatives. immunocure.us This would allow for the virtual screening of a large number of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery process and reduce costs. objectcomputing.com
Similarly, for materials science applications, ML models could be developed to predict the NLO properties of new compounds based on their molecular structure. This would enable the in-silico design of novel materials based on the this compound scaffold with optimized NLO responses.
Interdisciplinary Research at the Chemistry-Biology Interface
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.gov Pyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.netresearchgate.net The specific biological activity is highly dependent on the nature and position of the substituents on the pyridine ring.
This compound and its derivatives represent a largely unexplored area of chemical space with the potential for interesting biological activities. The carboxylic acid group can be used to synthesize amides and esters, which can interact with biological targets through hydrogen bonding and other non-covalent interactions. The ethyl and methyl groups can influence the compound's lipophilicity and its fit into the binding pockets of proteins.
Future interdisciplinary research at the chemistry-biology interface could involve the synthesis of a library of derivatives of this compound and their screening against a wide range of biological targets. This could lead to the discovery of new lead compounds for drug development. For example, isonicotinic acid hydrazide (isoniazid) is a key drug for the treatment of tuberculosis, and new derivatives of isonicotinic acid are continuously being explored as potential anti-tubercular agents. nih.gov This highlights the potential for discovering new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the validated synthetic routes for 2-ethyl-6-methylisonicotinic acid, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors. For example, carboxylation of a pre-functionalized pyridine ring or alkylation of isonicotinic acid derivatives may be viable. Key steps include:
- Intermediate characterization : Use NMR (¹H/¹³C) and HPLC to confirm intermediate purity and structural integrity .
- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) meticulously, adhering to guidelines for experimental reporting in journals (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
- Validation : Compare yields and spectral data with published protocols in peer-reviewed databases like PubChem or EPA DSSTox .
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity assessment : Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, NMR) methods. Quantify impurities using calibration curves against certified reference materials.
- Stability studies : Design accelerated degradation experiments under stress conditions (e.g., heat, light, humidity). Monitor degradation products via LC-MS and validate stability-indicating methods per ICH guidelines .
- Statistical analysis : Use ANOVA to assess significance of degradation trends and establish shelf-life predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic review : Follow PRISMA guidelines to collate and evaluate existing data. Classify studies by assay type (e.g., enzymatic inhibition, cellular toxicity) and experimental parameters (e.g., concentration ranges, cell lines) .
- Meta-analysis : Apply random-effects models to account for heterogeneity. Assess publication bias via funnel plots and adjust for confounding variables (e.g., solvent effects, assay sensitivity) .
- Mechanistic validation : Use molecular docking or isotopic labeling to verify hypothesized interactions with biological targets .
Q. How can computational modeling optimize the design of derivatives of this compound for enhanced selectivity?
- Methodological Answer :
- In silico workflows :
Perform QSAR modeling to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data.
Use molecular dynamics simulations to predict binding affinity and off-target interactions.
Validate predictions via synthesis and in vitro testing of prioritized derivatives .
- Data integration : Cross-reference computational results with crystallographic data (e.g., Protein Data Bank) to refine docking poses .
Q. What experimental controls are critical when investigating the environmental degradation pathways of this compound?
- Methodological Answer :
- Control design :
- Include abiotic controls (e.g., sterile soil/water samples) to distinguish microbial vs. chemical degradation.
- Use isotopically labeled analogs (e.g., ¹³C-labeled compound) to track metabolite formation via LC-MS/MS .
- Analytical rigor : Employ high-resolution mass spectrometry (HRMS) to identify transient intermediates and validate degradation pathways .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound between independent studies?
- Methodological Answer :
- Reference standardization : Calibrate instruments using certified reference materials (e.g., deuterated solvents, TMS for NMR).
- Data reconciliation : Compare experimental conditions (e.g., solvent, temperature) that may influence spectral outputs. Use databases like PubChem to cross-validate peak assignments .
- Collaborative verification : Share raw data (e.g., FIDs for NMR) via repositories like Zenodo for independent reanalysis .
Q. What statistical approaches are recommended for dose-response studies involving this compound in pharmacological assays?
- Methodological Answer :
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Outlier management : Apply Grubbs’ test or robust regression to mitigate experimental noise.
- Replicability : Perform power analysis to determine sample size adequacy, ensuring statistical significance (α ≤ 0.05) .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?
- Methodological Answer :
- Data transparency : Deposit raw datasets (e.g., spectral files, chromatograms) in FAIR-aligned repositories. Cite these in publications to enable verification .
- Conflict disclosure : Declare funding sources and potential biases (e.g., industrial partnerships) in the "Acknowledgments" section per journal guidelines .
- Ethical review : For bioactivity studies, obtain approval from institutional review boards (IRBs) for animal/human cell line usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
